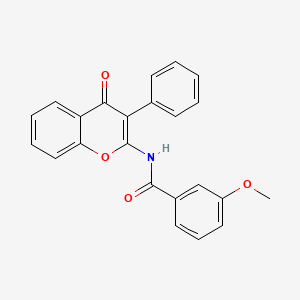

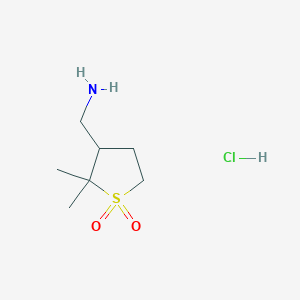

3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-methoxy-N-(4-oxo-3-phenyl-4H-chromen-2-yl)benzamide” is a compound that belongs to the class of benzopyrones, specifically coumarins . Coumarins are an important class of benzopyrones, several derivatives of which are found in nature . They have been shown to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects .

Applications De Recherche Scientifique

Structural and Molecular Analysis

4-Oxo-N-phenyl-4H-chromene-2-carboxamide, closely related to the queried compound, has been analyzed for its crystal structure, showcasing anti-rotamer conformation about the C-N bond with the potential for various orientations of the amide O atom. This structural flexibility suggests its utility in the development of molecular sensors and materials with specific optical properties (Reis et al., 2013).

Antibacterial Properties

Research on derivatives of 4-hydroxy-chromen-2-one, a scaffold similar to the compound , highlights the synthesis of novel organic compounds with significant antibacterial activity. This underscores the potential of such compounds in creating new antibacterial agents (Behrami & Dobroshi, 2019).

Antimicrobial and Molecular Docking Studies

Novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones have been synthesized and demonstrated to possess significant antibacterial and antifungal activity. Molecular docking studies further elucidate their potential mechanism of action, providing a basis for the development of new antimicrobial agents (Mandala et al., 2013).

Fluorescent Molecular Systems for Anion Sensing

A fluorescent molecular system based on a flavone derivative has been designed for the selective sensing of fluoride ions. This system's sensitivity to fluoride ions in the presence of other halides suggests its application in environmental monitoring and chemical sensing (Sarkar & Samanta, 2007).

Antioxidant Activity and Molecular Structure

The novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide has been analyzed for its antioxidant properties alongside structural determination through X-ray diffraction and DFT calculations. This highlights the potential of such compounds in pharmacological applications for their antioxidant properties (Demir et al., 2015).

Supramolecular Packing Motifs

N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide demonstrates a novel mode of supramolecular organization, suggesting applications in materials science for creating structured molecular assemblies (Lightfoot et al., 1999).

Mécanisme D'action

Target of Action

It is known that similar compounds, such as coumarin derivatives, have shown significant inhibitory activity against bacterial strains .

Mode of Action

Coumarin derivatives, which share a similar structure, have been found to exhibit remarkable anti-tumorial, anti-inflammatory, and anti-viral effects . These effects are likely due to the interaction of these compounds with specific cellular targets, leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been found to inhibit bacterial dna gyrase , an enzyme involved in DNA replication and transcription. This suggests that the compound may interfere with these critical cellular processes.

Pharmacokinetics

Similar compounds have been found to have a melting point of 355℃ , suggesting that they may be stable at body temperature. The compound’s solubility in organic solvents suggests that it may be well-absorbed in the body.

Result of Action

Similar compounds have been found to exhibit anti-tumorial, anti-inflammatory, and anti-viral effects , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

3-methoxy-N-(4-oxo-3-phenylchromen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17NO4/c1-27-17-11-7-10-16(14-17)22(26)24-23-20(15-8-3-2-4-9-15)21(25)18-12-5-6-13-19(18)28-23/h2-14H,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZIKZYNGGVHJQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2761643.png)

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761644.png)

![Ethyl 6,7-dihydro-5H-cyclopenta[c]pyridine-1-carboxylate](/img/structure/B2761646.png)

![N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide](/img/structure/B2761647.png)

![Benzyl 2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2761655.png)